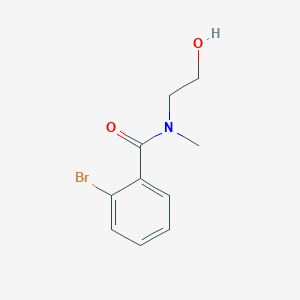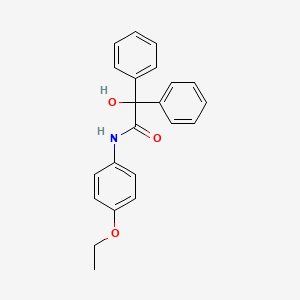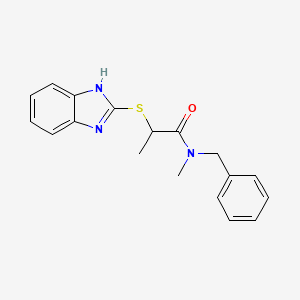![molecular formula C16H20N2O2 B7468753 3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione (referred to as BDUD) is a heterocyclic compound that has been the subject of scientific research due to its potential applications in drug development. BDUD is a spirocyclic compound that contains two nitrogen atoms in its structure, making it a potential candidate for use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of BDUD is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes. BDUD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDUD has been shown to have various biochemical and physiological effects. Studies have shown that BDUD can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDUD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDUD in lab experiments is its potential as a bioactive compound. BDUD has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of using BDUD in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on BDUD. One direction is to further investigate its mechanism of action and its potential applications in drug development. Another direction is to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis process of BDUD and to develop more efficient methods for obtaining the compound.
Synthesemethoden
BDUD can be synthesized through a multistep process involving the reaction of benzaldehyde with ethylenediamine to form a Schiff base intermediate. This intermediate is then reacted with maleic anhydride to form the spirocyclic compound BDUD. The synthesis of BDUD has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
BDUD has been the subject of scientific research due to its potential applications as a bioactive compound. Studies have shown that BDUD exhibits various biological activities, including antitumor, antiviral, and antibacterial properties. BDUD has also been shown to have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-16(10-6-1-2-7-11-16)17-15(20)18(14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGDXIFOILFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)


![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)